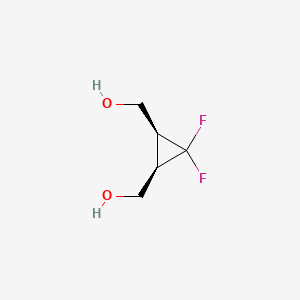![molecular formula C18H22N6O4 B2472919 methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1014029-08-3](/img/structure/B2472919.png)
methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a useful research compound. Its molecular formula is C18H22N6O4 and its molecular weight is 386.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
A2B Adenosine Receptor Antagonist
Methyl 2-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate has been identified as a selective antagonist ligand of A2B adenosine receptors. This compound, under the name MRE 2029-F20, is used as a radioligand and is valuable for pharmacological characterization of the human A2B adenosine receptor subtype (Baraldi et al., 2004).
Synthesis and Structural Analysis
This compound's synthesis and structural features have been explored in various studies. For example, reactions with β-dicarbonyl compounds have been investigated to understand the structural determinants and regioselectivity of the resulting compounds (Meshcheryakova & Kataev, 2014). These studies are crucial for developing novel derivatives with specific properties and functions.
Antioxidant and Anti-Inflammatory Properties
Research has also focused on the synthesis of derivatives of this compound to study their antioxidant and anti-inflammatory properties. For instance, derivatives containing a pyrazole ring have shown significant activity in inhibiting free radical oxidation processes and lipid peroxidation, suggesting potential therapeutic applications in conditions where oxidative stress and inflammation play a role (Кorobko et al., 2018).
Catalytic Properties
Another area of research involves examining the catalytic properties of derivatives of this compound. Studies have reported on the synthesis of pyrazole-based ligands and their copper (II) complexes, which have shown to be effective catalysts for the oxidation of certain substrates (Boussalah et al., 2009). These findings have implications for chemical synthesis and industrial applications.
Antimicrobial and Antifungal Activity
The compound and its derivatives have been explored for antimicrobial and antifungal activities. Studies have synthesized various derivatives and tested their efficacy against common pathogenic bacteria and fungi, showing moderate to high activity in certain cases, which could lead to the development of new antimicrobial agents (Asif et al., 2021).
Corrosion Inhibition
In industrial applications, derivatives of this compound have been studied for their effectiveness as corrosion inhibitors. These compounds have shown very high inhibition efficiency, which is crucial for protecting materials in corrosive environments (Missoum et al., 2013).
特性
IUPAC Name |
methyl 2-[3-methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O4/c1-7-8-22-14-15(19-17(22)24-12(4)10(2)11(3)20-24)21(5)18(27)23(16(14)26)9-13(25)28-6/h7H,1,8-9H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTIFMSYECWINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorobenzyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2472838.png)
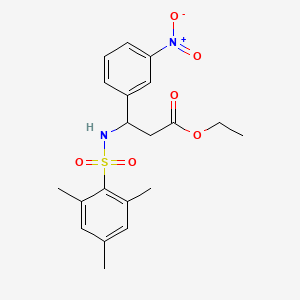
![2-(4-chlorophenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2472841.png)

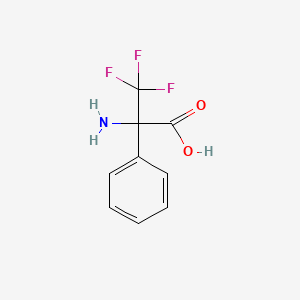
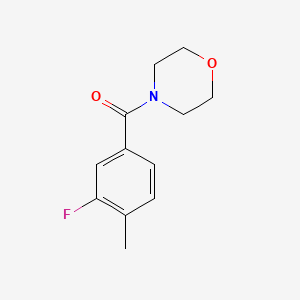

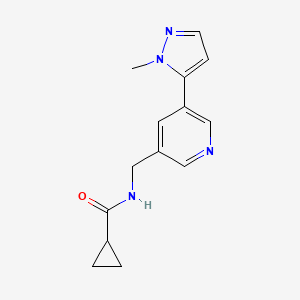
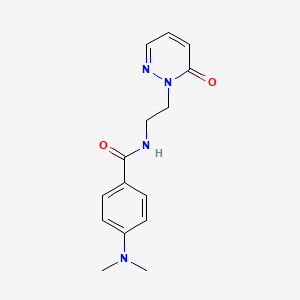
![3-fluoro-N-[(1H-imidazol-2-yl)methyl]-5-methylaniline](/img/structure/B2472852.png)
![4-chloro-N-[2,2,2-trichloro-1-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2472854.png)
![N-(1-cyanocyclopentyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2472857.png)
![4-(2,4-Dichlorophenyl)-2-morpholino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2472858.png)
